![molecular formula C6H6BrNZn B2464227 4-Methyl-3-pyridylzinc bromide CAS No. 1227833-81-9](/img/structure/B2464227.png)
4-Methyl-3-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-pyridylzinc bromide is a chemical compound with the molecular formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically stored in a refrigerator and is shipped at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of 4-Methyl-3-pyridylzinc bromide involves a coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-pyridylzinc bromide is bromo (4-methyl-3-pyridinyl)zinc . The InChI code for the compound is 1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
The subsequent coupling reactions of 4-Methyl-3-pyridylzinc bromide with a variety of different electrophiles have afforded the corresponding coupling products . A slightly longer reaction time was required to complete the coupling reaction with 2-bromothiazole and 2-bromoquinoline .Physical And Chemical Properties Analysis
4-Methyl-3-pyridylzinc bromide is a liquid . It has a molecular weight of 237.41 . The compound is typically stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Organic Synthesis
4-Methyl-3-pyridylzinc bromide is used in organic synthesis . A practical synthetic route for the preparation of 2-pyridyl and 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides .
Preparation of Heterocyclic Organozinc Compounds
This compound is used in the preparation of heterocyclic organozinc compounds . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .
Coupling Reactions with Electrophiles
4-Methyl-3-pyridylzinc bromide is used in coupling reactions with a variety of different electrophiles . The subsequent coupling reactions have afforded the corresponding coupling products .
Preparation of Organomanganese Compounds
Using highly active manganese, a variety of Grignard-type organomanganese reagents have been obtained . The subsequent coupling reactions of the resulting organomanganese reagents with several electrophiles have also been accomplished under mild conditions .
Synthesis of Bipyridine Derivatives
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . 4-Methyl-3-pyridylzinc bromide can be used in the synthesis of these bipyridine derivatives .
Metal-Catalyzed Cross-Coupling Reactions
This compound can be used in metal-catalyzed cross-coupling reactions . These include Suzuki, Negishi, and Stille coupling .
Safety and Hazards
Mechanism of Action
Target of Action
Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .
Mode of Action
The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Result of Action
The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .
Action Environment
The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .
properties
IUPAC Name |
bromozinc(1+);4-methyl-3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBPWDERKMQMF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.